molecular formula C9H11ClFN3 B13588943 1-(5-Chloro-2-fluoropyridin-3-yl)piperazine

1-(5-Chloro-2-fluoropyridin-3-yl)piperazine

Cat. No.: B13588943
M. Wt: 215.65 g/mol
InChI Key: KMDDCXGQOHTCPR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluoropyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H11ClFN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the chloro and fluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluoropyridin-3-yl)piperazine typically involves the reaction of 5-chloro-2-fluoropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluoropyridin-3-yl)piperazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(5-Chloro-2-fluoropyridin-3-yl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes and as a tool for probing the function of various biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoropyridin-3-yl)piperazine depends on its specific application. In a biological context, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

1-(5-Chloro-2-fluoropyridin-3-yl)piperazine can be compared with other similar compounds such as:

    1-(5-Chloro-3-fluoropyridin-2-yl)piperazine: This compound has a similar structure but with different positions of the chloro and fluoro substituents, which can affect its chemical and biological properties.

    1-(5-Fluoropyridin-3-yl)piperazine: The absence of the chloro substituent can lead to different reactivity and applications.

    1-(5-Chloropyridin-3-yl)piperazine: The absence of the fluoro substituent can also result in different properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H11ClFN3

Molecular Weight

215.65 g/mol

IUPAC Name

1-(5-chloro-2-fluoropyridin-3-yl)piperazine

InChI

InChI=1S/C9H11ClFN3/c10-7-5-8(9(11)13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2

InChI Key

KMDDCXGQOHTCPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(N=CC(=C2)Cl)F

Origin of Product

United States

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